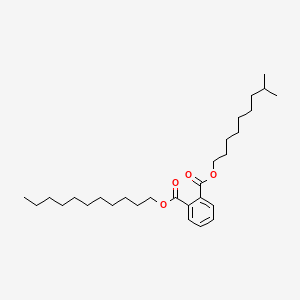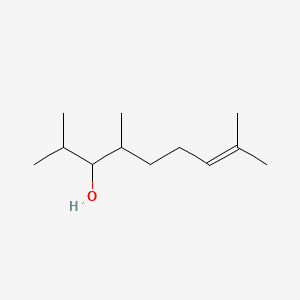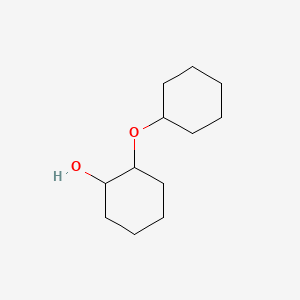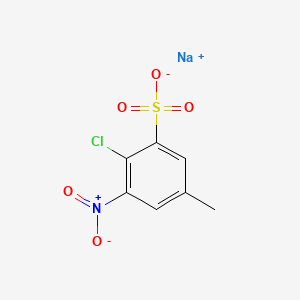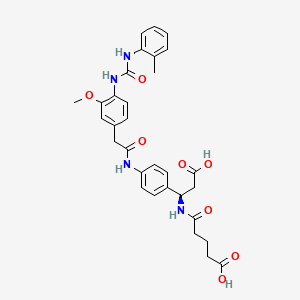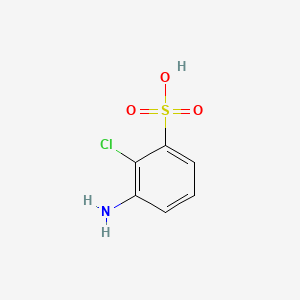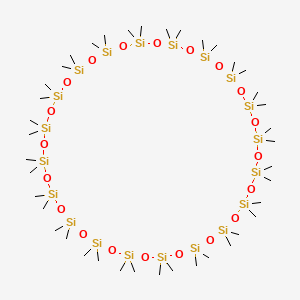
Antimony chloride oxide (Sb4Cl2O5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony chloride oxide (Sb4Cl2O5) is an inorganic compound that combines antimony, chlorine, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader family of antimony compounds, which have been studied for their diverse reactivity and utility in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony chloride oxide can be synthesized through the controlled hydrolysis of antimony trichloride (SbCl3) in the presence of water. The reaction typically involves the gradual addition of water to a solution of antimony trichloride, resulting in the formation of antimony oxychloride (SbOCl) as an intermediate, which further reacts to form antimony chloride oxide.
Industrial Production Methods: In industrial settings, the production of antimony chloride oxide involves the use of high-purity antimony trichloride and carefully controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony chloride oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) can be used to oxidize antimony chloride oxide.
Reducing Agents: Sodium borohydride (NaBH4) can reduce it to lower oxidation states.
Substitution Reactions: Halogenating agents like chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of antimony pentoxide (Sb2O5).
Reduction: Formation of antimony trioxide (Sb2O3).
Substitution: Formation of various antimony halides.
Wissenschaftliche Forschungsanwendungen
Antimony chloride oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a Lewis acid catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
Wirkmechanismus
The mechanism of action of antimony chloride oxide involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Antimony trichloride (SbCl3): A precursor to antimony chloride oxide, known for its use in organic synthesis.
Antimony pentachloride (SbCl5): Another antimony chloride compound with different reactivity and applications.
Antimony trioxide (Sb2O3): A common antimony oxide with applications in flame retardants and glass production.
Uniqueness: Antimony chloride oxide is unique due to its specific combination of antimony, chlorine, and oxygen, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its utility as a catalyst in organic synthesis set it apart from other antimony compounds.
Eigenschaften
CAS-Nummer |
12182-69-3 |
|---|---|
Molekularformel |
Cl2O5Sb4 |
Molekulargewicht |
637.94 g/mol |
IUPAC-Name |
antimony(3+);oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
InChI-Schlüssel |
QXGIXMVRTVXTKM-UHFFFAOYSA-L |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


